
2-(4-Ethylphenyl)-5-nitroisoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylphenyl)-5-nitroisoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a nitro group and an ethyl-substituted phenyl ring attached to the isoindoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-5-nitroisoindoline-1,3-dione typically involves a multi-step process. One common method includes the nitration of 2-(4-ethylphenyl)isoindoline-1,3-dione. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the isoindoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Ethylphenyl)-5-nitroisoindoline-1,3-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-(4-Ethylphenyl)-5-aminoisoindoline-1,3-dione.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Oxidation: 2-(4-Carboxyphenyl)-5-nitroisoindoline-1,3-dione or 2-(4-Formylphenyl)-5-nitroisoindoline-1,3-dione.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Ethylphenyl)-5-nitroisoindoline-1,3-dione is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.
類似化合物との比較
2-(4-Ethylphenyl)-5-nitroisoindoline-1,3-dione can be compared with other similar compounds, such as:
2-(4-Methylphenyl)-5-nitroisoindoline-1,3-dione: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Ethylphenyl)-3-nitroisoindoline-1,3-dione: Nitro group positioned differently on the isoindoline ring.
2-(4-Ethylphenyl)-5-aminoisoindoline-1,3-dione: Reduced form with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
89024-45-3 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC名 |
2-(4-ethylphenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O4/c1-2-10-3-5-11(6-4-10)17-15(19)13-8-7-12(18(21)22)9-14(13)16(17)20/h3-9H,2H2,1H3 |
InChIキー |
FJOUTTNJOUAWLK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-](/img/structure/B11831569.png)
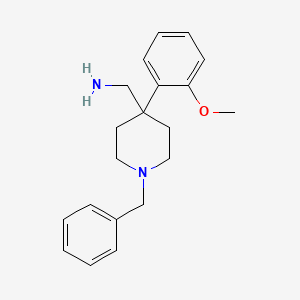
![2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one](/img/structure/B11831590.png)
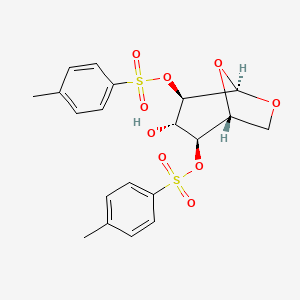



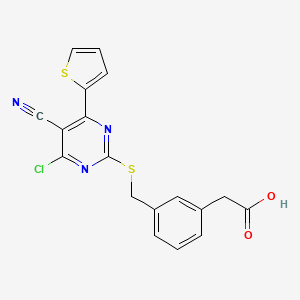
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B11831628.png)

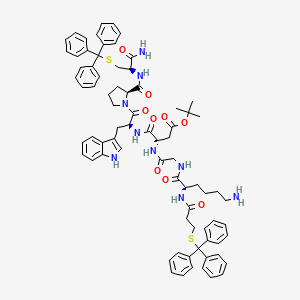
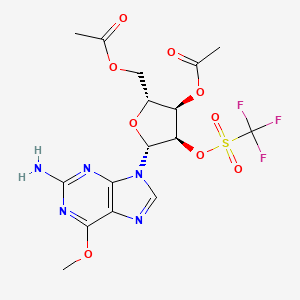

![(2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B11831662.png)
